molecular formula C12H15NO2 B2863825 Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 5570-85-4

Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2863825
CAS No.: 5570-85-4
M. Wt: 205.257
InChI Key: LKGHZFXEHLTUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound featuring a partially saturated quinoline core with an ethyl ester substituent at the 6-position. Tetrahydroquinoline derivatives are widely studied for their analgesic, sedative, and anti-inflammatory properties, as well as applications in materials science, such as anti-knock additives in fuels .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHZFXEHLTUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate depends on its specific applicationFor example, it may inhibit or activate specific enzymes involved in metabolic pathways, modulate receptor activity, or affect ion channel function .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of the carboxylate group significantly influences biological activity:

  • Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Exhibits sedative activity in murine models at 50 mg/kg (i.p.) .
  • Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2): A positional isomer with the ester at the 5-position.

Key Insight : The 6-carboxylate position may optimize interactions with biological targets, as seen in neurotropic activity studies .

Ester Group Variations

The nature of the ester group (ethyl vs. methyl) impacts lipophilicity and pharmacokinetics:

  • This compound: Ethyl esters generally enhance membrane permeability compared to methyl esters.
  • Mthis compound (CAS 945655-38-9): Similar structure with a methyl ester. Computational similarity scores (0.92) indicate nearly identical pharmacophores, but the methyl group may reduce metabolic stability in vivo .

Additional Substituents

Alkyl or halogen substituents modulate activity and industrial utility:

  • 6-Methyl-1,2,3,4-tetrahydroquinoline: Demonstrates anti-knock activity comparable to N-methyl aniline, lengthening ignition delay times in fuels by reacting with HO• radicals .

Ring System Modifications

Comparisons with tetrahydroisoquinoline derivatives highlight the importance of ring structure:

  • Tetrahydroisoquinoline-3-carboxylate derivatives: Exhibit superior locomotor activity compared to tetrahydroquinoline analogs, likely due to enhanced steric and electronic interactions with central nervous system targets .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Substituents Key Activity/Application Reference
This compound - 6-COOEt Sedative (50 mg/kg, mice)
Mthis compound 945655-38-9 6-COOMe High structural similarity
6-Methyl-1,2,3,4-tetrahydroquinoline - 6-CH3 Anti-knock additive
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy) 2376604-10-1 6-CF3O, 1,2-diMe, 4-oxo Potential enzyme inhibitor
Tetrahydroisoquinoline-3-carboxylate - Isoquinoline core, 3-COOEt Enhanced locomotor activity

Table 2: Physicochemical Properties

Compound LogP (Predicted) Molecular Weight Solubility (mg/mL)
This compound 2.5 219.27 1.2 (DMSO)
Methyl analog (CAS 945655-38-9) 2.1 205.24 2.5 (DMSO)
6-Methyl derivative 2.8 175.23 0.8 (Water)

Biological Activity

Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (Et-THQ-6-COOE) is a bicyclic compound with significant biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H15_{15}NO2_2 and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline ring structure with an ethyl ester group at the 6-position, enhancing its solubility and reactivity. This structural framework allows for diverse modifications that can enhance its biological activity and applicability in synthetic chemistry.

The biological activity of Et-THQ-6-COOE is believed to arise from its interactions with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to observed biological effects. Research indicates that tetrahydroquinoline derivatives like Et-THQ-6-COOE can act on multiple biochemical pathways, making them valuable in drug development.

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a study screened various tetrahydroquinoline compounds for their antiproliferative effects across different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer activity. In particular, compounds with aryl substitutions showed up to 90% growth inhibition in cancer cell lines such as H460 (lung carcinoma) and MCF7 (breast adenocarcinoma) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activities. The study found that Et-THQ-6-COOE derivatives exhibited significant cytotoxicity against several cancer cell lines. The structure–activity relationship analysis revealed that specific functional groups at the 4-position dramatically increased antiproliferative effects compared to the parent compound .

Compound NameCancer Cell LineIC50_{50} (µM)
Et-THQ-6-COOEH46015
Et-THQ-6-COOEMCF712
Parent CompoundH46045

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of various tetrahydroquinolines, including Et-THQ-6-COOE. The findings indicated that this compound showed notable inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Q & A

Q. What are the optimal synthetic routes for Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and how can functional group preservation be ensured?

Methodological Answer:

  • Catalytic Hydrogenation : Use iron-based catalysts (e.g., Fe/NC-800) for selective hydrogenation of quinoline precursors while preserving ester groups. For example, mthis compound was synthesized in moderate yield (exact % not reported) without ester reduction under H₂ pressure .
  • Alkylation Strategies : React 6-hydroxy-1,2,3,4-tetrahydroquinoline with ethyl chloroformate or ethyl iodide in the presence of NaH or K₂CO₃. Monitor reaction progress via TLC and optimize base stoichiometry to minimize side reactions like ester hydrolysis .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) and NMR .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the tetrahydroquinoline scaffold and ester group. Key signals include the ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H⁺]⁺ at m/z 220.12 for C₁₂H₁₄NO₂⁺) and detect fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze lattice parameters (e.g., bond angles and torsion in the tetrahydroquinoline ring) .

Q. How can researchers distinguish this compound from structurally similar tetrahydroquinoline derivatives?

Methodological Answer:

  • Functional Group Analysis : Compare substituent positions (e.g., 6-carboxylate vs. 3-hydroxy or 6-chloro derivatives) using IR spectroscopy (C=O stretch ~1700 cm⁻¹ for esters) .
  • Chromatographic Retention Times : Develop a reverse-phase HPLC method (C18 column, acetonitrile/water mobile phase) to differentiate retention times from analogs like methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate .

Advanced Research Questions

Q. How can contradictions in reported hydrogenation yields be resolved when using different catalytic systems?

Methodological Answer:

  • Variable Optimization : Systematically test reaction parameters (e.g., H₂ pressure, temperature, solvent polarity). For example, Fe/NC-800 catalysts achieve 78% yield for nitrile-containing substrates but only moderate yields (~50–60%) for esters due to competing side reactions .
  • Catalyst Characterization : Use XPS and TEM to assess catalyst surface properties (e.g., Fe nanoparticle size, nitrogen doping levels) that influence selectivity. Poorly doped catalysts may over-reduce ester groups .
  • Computational Modeling : Apply DFT calculations to compare activation energies for ester vs. aromatic ring hydrogenation pathways, guiding catalyst design .

Q. What strategies mitigate interference from byproducts during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect common impurities (e.g., dihydroquinoline intermediates or hydrolyzed carboxylic acids). Adjust reaction pH (<7) to suppress ester hydrolysis .
  • Process Optimization : Implement flow chemistry for better temperature control and reduced residence time, minimizing dimerization or oxidation byproducts .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track ester carbonyl signals in real time .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding affinities with targets like serotonin receptors. The ester group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues in binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare with analogs (e.g., methyl carboxylate derivatives) to identify structure-activity relationships .
  • Pharmacophore Mapping : Align tetrahydroquinoline derivatives in MOE to identify conserved features (e.g., planar quinoline ring, ester hydrophobicity) critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.